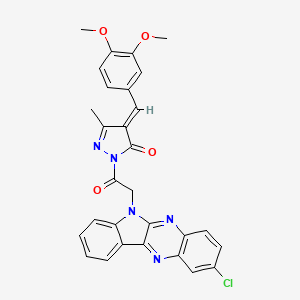
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining indoloquinoxaline, pyrazolone, and benzylidene moieties, which may contribute to its diverse chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the indoloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions to form the indoloquinoxaline structure.
Acetylation: The indoloquinoxaline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Formation of the pyrazolone ring: This step involves the reaction of the acetylated indoloquinoxaline with hydrazine derivatives to form the pyrazolone ring.
Benzylidene formation: The final step involves the condensation of the pyrazolone derivative with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Análisis De Reacciones Químicas
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro group in the indoloquinoxaline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound may be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, dyes, or other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
Indoloquinoxaline derivatives: These compounds share the indoloquinoxaline core and may exhibit similar chemical and biological properties.
Pyrazolone derivatives: Compounds with the pyrazolone ring structure may have comparable reactivity and applications.
Benzylidene derivatives: These compounds contain the benzylidene moiety and may show similar chemical behavior.
The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of these structural features, which may result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
119457-17-9 |
|---|---|
Fórmula molecular |
C29H22ClN5O4 |
Peso molecular |
540.0 g/mol |
Nombre IUPAC |
(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H22ClN5O4/c1-16-20(12-17-8-11-24(38-2)25(13-17)39-3)29(37)35(33-16)26(36)15-34-23-7-5-4-6-19(23)27-28(34)32-21-10-9-18(30)14-22(21)31-27/h4-14H,15H2,1-3H3/b20-12+ |
Clave InChI |
QPFDYUJUNQFQJP-UDWIEESQSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
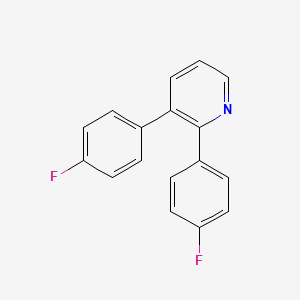


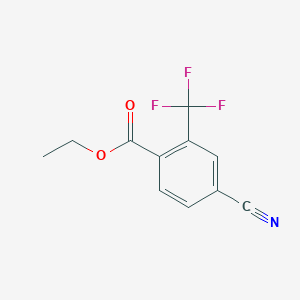
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)

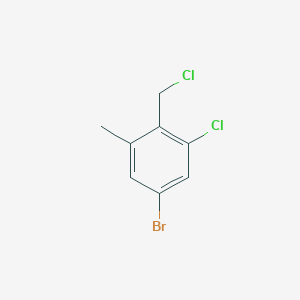
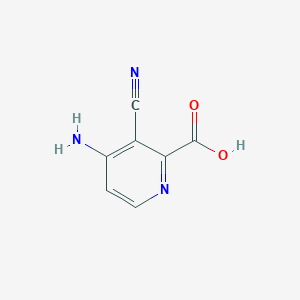
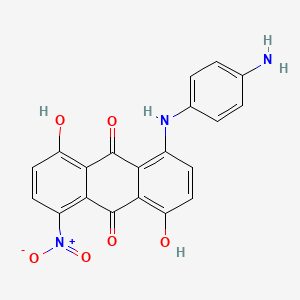
![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
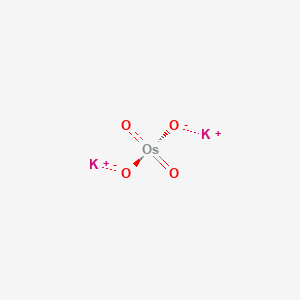
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)
